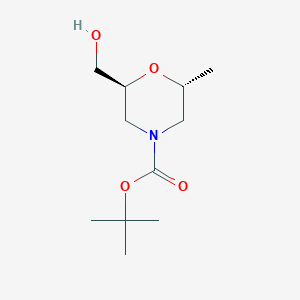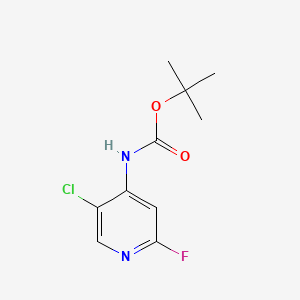
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyethoxyethyl side chain, and a methylpyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2(1h)-one with ethylene oxide in the presence of a base to introduce the hydroxyethoxyethyl side chain. This intermediate is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethoxyethyl side chain can enhance solubility and bioavailability. The methylpyridinone core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-2(1h)-one: Lacks the amino and hydroxyethoxyethyl groups, making it less versatile.
5-Amino-4-methylpyridin-2(1h)-one: Lacks the hydroxyethoxyethyl side chain, which may reduce its solubility and bioavailability.
5-Amino-1-(2-hydroxyethyl)-4-methylpyridin-2(1h)-one: Similar but lacks the additional ethoxy group, which may affect its reactivity and interactions.
Uniqueness
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-8-6-10(14)12(7-9(8)11)2-4-15-5-3-13/h6-7,13H,2-5,11H2,1H3 |
Clé InChI |
OWWUPAUDEKIEJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1N)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
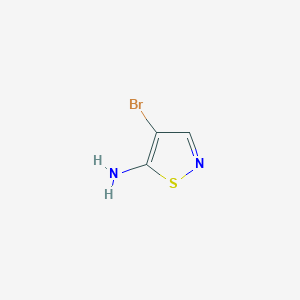

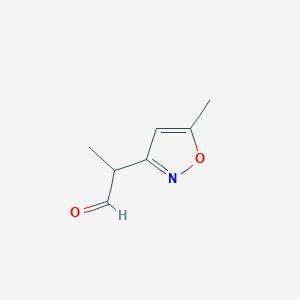

![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
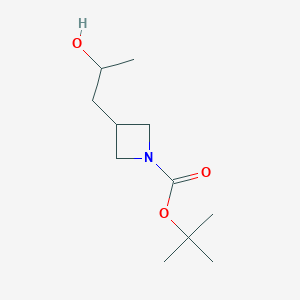

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
